

# Carbenoxolone Disodium as an inhibitor of 11 $\beta$ -hydroxysteroid dehydrogenase

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbenoxolone Disodium

Cat. No.: B1668347

[Get Quote](#)

An In-Depth Technical Guide to **Carbenoxolone Disodium** as an Inhibitor of 11 $\beta$ -Hydroxysteroid Dehydrogenase

## Introduction

Carbenoxolone (CBX) is a synthetic derivative of 18 $\beta$ -glycyrrhetic acid, a constituent of licorice root, with a triterpenoid steroid-like structure.[1][2] Initially developed for the treatment of peptic, esophageal, and oral ulcers, its therapeutic applications have expanded due to its unique pharmacological properties.[1][2][3] The primary mechanism of action for many of its systemic effects is the inhibition of the 11 $\beta$ -hydroxysteroid dehydrogenase (11 $\beta$ -HSD) enzyme system.[2][4]

The 11 $\beta$ -HSD enzyme exists in two main isoforms with distinct functions:

- 11 $\beta$ -HSD1: This enzyme primarily acts as a reductase, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[5][6][7] Its activity locally amplifies intracellular glucocorticoid concentrations.[8]
- 11 $\beta$ -HSD2: This isoform functions as a dehydrogenase, rapidly inactivating cortisol by converting it back to cortisone.[9] It is highly expressed in mineralocorticoid-selective tissues, such as the kidneys, where it prevents cortisol from binding to and activating the mineralocorticoid receptor (MR).[9]

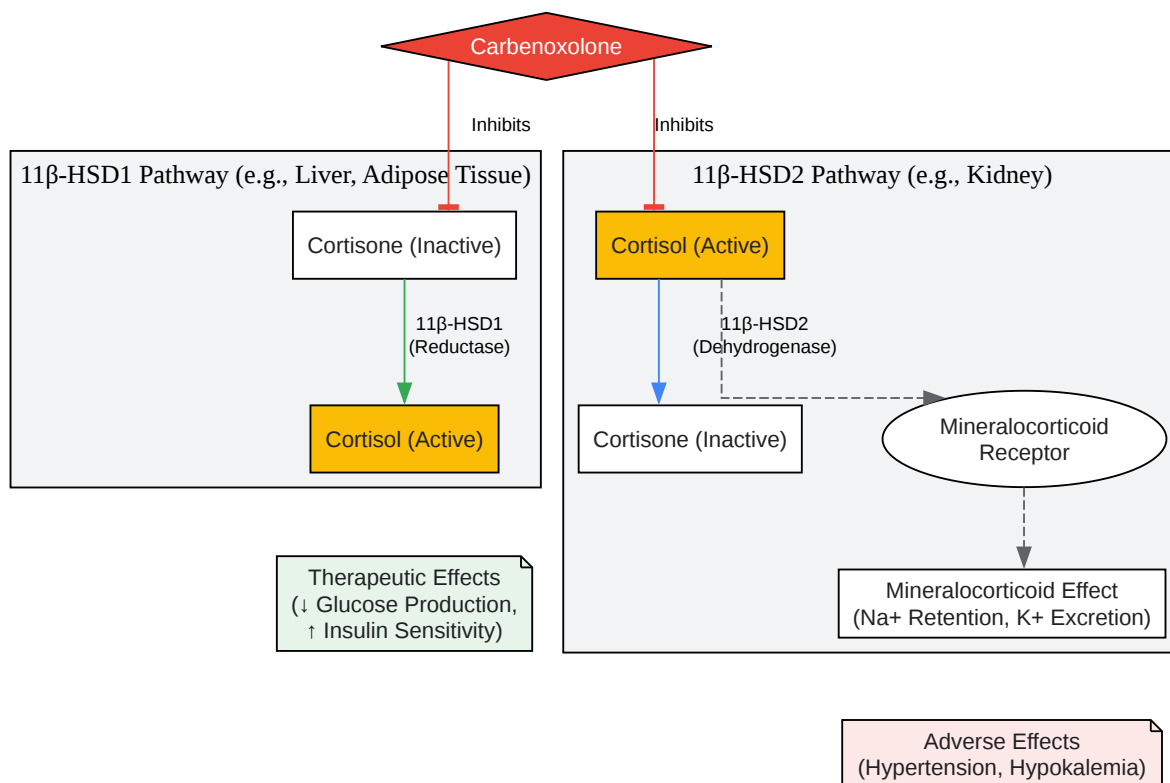
Carbenoxolone is a non-selective inhibitor of both 11 $\beta$ -HSD1 and 11 $\beta$ -HSD2. This dual inhibition is responsible for both its potential therapeutic benefits and its significant adverse effects.[\[7\]](#)[\[10\]](#)

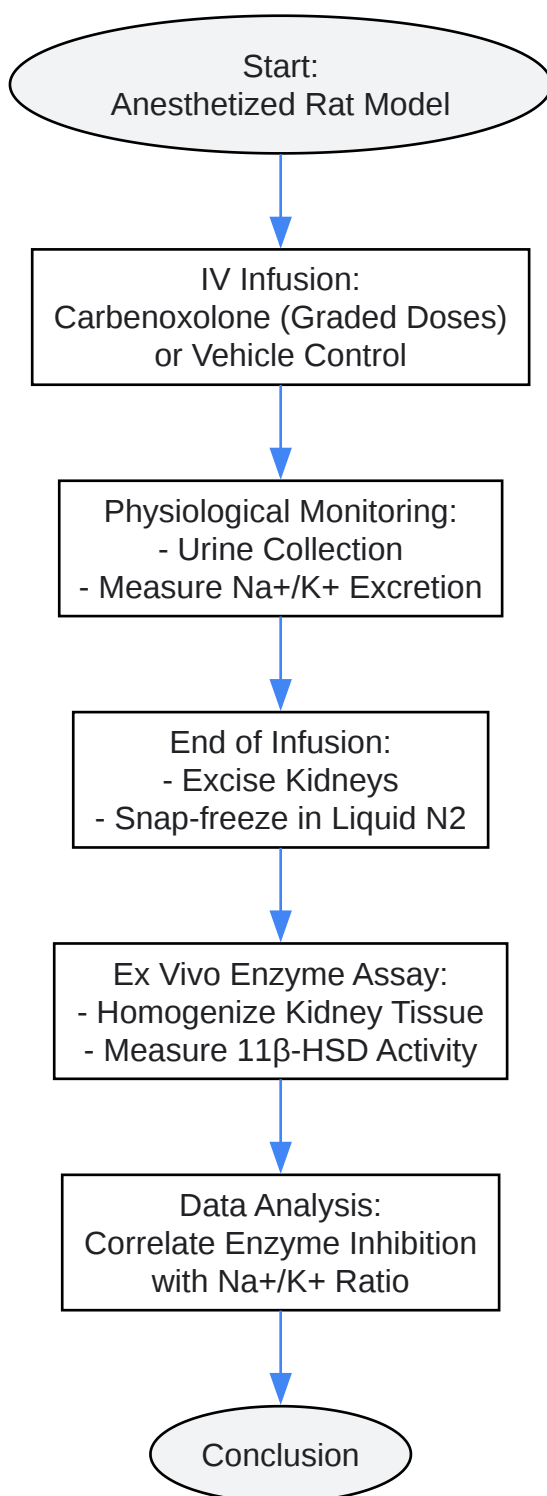
## Mechanism of Action

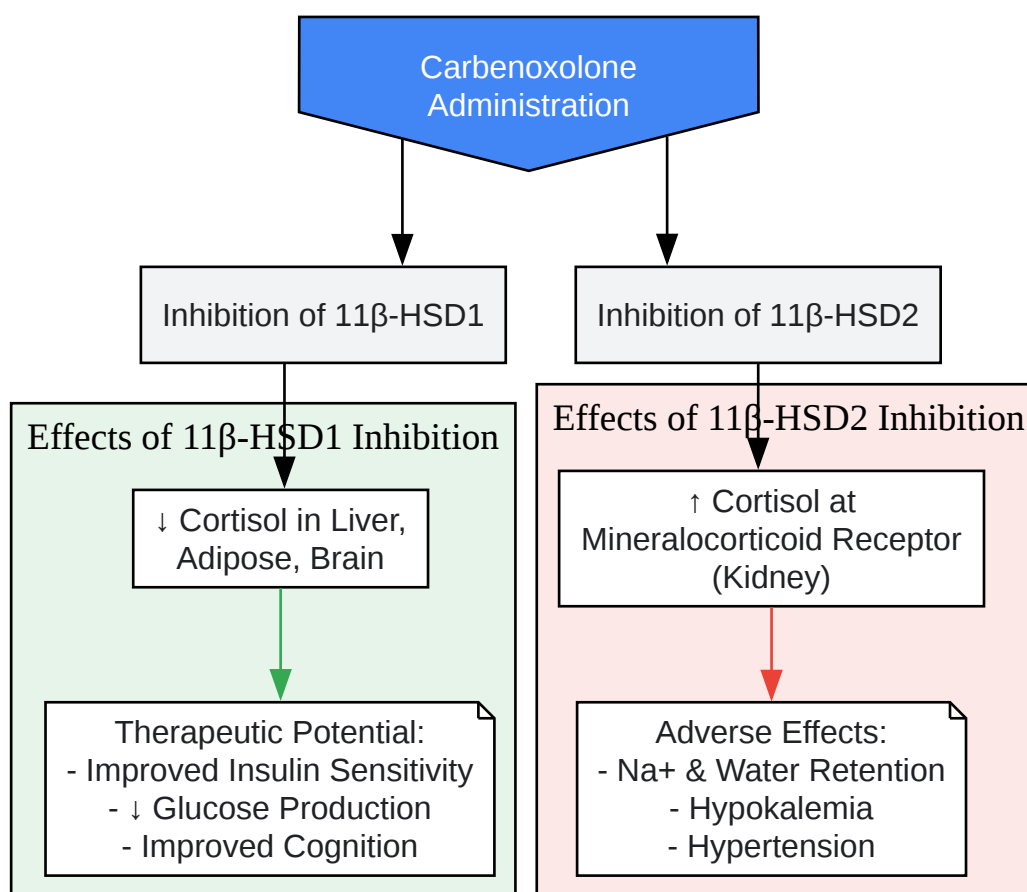
Carbenoxolone exerts its effects by blocking the enzymatic activity of 11 $\beta$ -HSD isoforms, which alters the balance of active and inactive glucocorticoids at a tissue-specific level.[\[4\]](#)[\[10\]](#)

- Inhibition of 11 $\beta$ -HSD1: By inhibiting 11 $\beta$ -HSD1, Carbenoxolone decreases the intracellular regeneration of cortisol in target tissues.[\[7\]](#) This action forms the basis for its investigation in treating metabolic disorders. In the liver, this leads to reduced glucose production, while in the brain, it has been linked to improved cognitive function.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Inhibition of 11 $\beta$ -HSD2: The inhibition of 11 $\beta$ -HSD2 in the kidney is the primary cause of Carbenoxolone's adverse effects.[\[9\]](#) Normally, 11 $\beta$ -HSD2 protects the mineralocorticoid receptor from being overwhelmed by cortisol, which circulates at much higher concentrations than aldosterone. When Carbenoxolone blocks this enzyme, cortisol is no longer inactivated and can bind to the mineralocorticoid receptor, mimicking a state of aldosterone excess. This leads to a condition known as pseudohyperaldosteronism, characterized by sodium and water retention, hypokalemia (low potassium), and hypertension.[\[11\]](#)[\[12\]](#)[\[13\]](#)

The diagram below illustrates the enzymatic conversion of cortisone and cortisol and the inhibitory action of Carbenoxolone.







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 2. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 3. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]

- 5. Protective effects of carbenoxolone, an 11 $\beta$ -HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 11 $\beta$ -hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pathogenesis of pseudohyperaldosteronism from carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thekingsleyclinic.com [thekingsleyclinic.com]
- To cite this document: BenchChem. [Carbenoxolone Disodium as an inhibitor of 11 $\beta$ -hydroxysteroid dehydrogenase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668347#carbenoxolone-disodium-as-an-inhibitor-of-11-hydroxysteroid-dehydrogenase]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)